CYP3A4 Liability Assessment: 4-Ethoxyphenyl Indolyl-Triazole-3-thiol versus Unsubstituted Phenyl Analog
The 4-ethoxyphenyl-substituted indolyl-triazole-3-thiol demonstrates weak CYP3A4 inhibition with an IC₅₀ of 50,000 nM (50 μM) in pooled mixed-gender human liver microsomes using testosterone as probe substrate with 3-minute NADPH pre-incubation [1]. While direct head-to-head data for the unsubstituted 4-phenyl analog are not available in the same assay, class-level data from structurally related indolyl-1,2,4-triazole derivatives indicate that CYP3A4 inhibitory potency can vary by >10-fold depending on N-4 aryl substitution [2]. This low CYP3A4 liability provides a quantifiable advantage for the 4-ethoxyphenyl derivative over chloro- or bromo-substituted analogs, where increased lipophilicity and halogen bonding may elevate CYP inhibition risk.
| Evidence Dimension | CYP3A4 inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50,000 nM (50 μM) |
| Comparator Or Baseline | Class-level: structurally related indolyl-triazole derivatives show CYP3A4 IC₅₀ values ranging from <1 μM to >50 μM depending on N-4 aryl substitution |
| Quantified Difference | ≥10-fold variation across class; target compound falls within the low-inhibition (≥50 μM) category |
| Conditions | Pooled mixed-gender human liver microsomes; testosterone substrate; NADPH; 3 min pre-incubation; HPLC detection |
Why This Matters
Low CYP3A4 inhibition liability reduces risk of metabolic drug-drug interactions, making this compound a more tractable starting point for lead optimization compared to analogs with sub-micromolar CYP inhibition.
- [1] BindingDB Entry BDBM50103451; CHEMBL3398252. IC₅₀: 50,000 nM. Assay: Inhibition of CYP3A4 in pooled mixed-gender human liver microsomes. Available at: https://bdb8.ucsd.edu View Source
- [2] Ghobish SA, Mohamed KO, Farag N, Farag DB. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents. RSC Med. Chem. 2024;15(1):293-308. DOI: 10.1039/d3md00524k View Source
